molecular formula C22H29N3O4 B11826456 Carbamic acid, N-[(1S,5R,6R)-6-(acetylamino)-3-cyano-5-(1-ethylpropoxy)-3-cyclohexen-1-yl]-, phenylmethyl ester

Carbamic acid, N-[(1S,5R,6R)-6-(acetylamino)-3-cyano-5-(1-ethylpropoxy)-3-cyclohexen-1-yl]-, phenylmethyl ester

Cat. No.: B11826456
M. Wt: 399.5 g/mol
InChI Key: CNPPOKVMNCSKAH-PWRODBHTSA-N
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Description

Carbamic acid, N-[(1S,5R,6R)-6-(acetylamino)-3-cyano-5-(1-ethylpropoxy)-3-cyclohexen-1-yl]-, phenylmethyl ester is a complex organic compound with a unique structure that includes a cyclohexene ring, a cyano group, and an acetylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, N-[(1S,5R,6R)-6-(acetylamino)-3-cyano-5-(1-ethylpropoxy)-3-cyclohexen-1-yl]-, phenylmethyl ester typically involves multiple stepsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[(1S,5R,6R)-6-(acetylamino)-3-cyano-5-(1-ethylpropoxy)-3-cyclohexen-1-yl]-, phenylmethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Carbamic acid, N-[(1S,5R,6R)-6-(acetylamino)-3-cyano-5-(1-ethylpropoxy)-3-cyclohexen-1-yl]-, phenylmethyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, N-[(1S,5R,6R)-6-(acetylamino)-3-cyano-5-(1-ethylpropoxy)-3-cyclohexen-1-yl]-, phenylmethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: A simpler carbamate with a benzyl group.

    Phenyl carbamate: Another carbamate with a phenyl group.

Uniqueness

Carbamic acid, N-[(1S,5R,6R)-6-(acetylamino)-3-cyano-5-(1-ethylpropoxy)-3-cyclohexen-1-yl]-, phenylmethyl ester is unique due to its complex structure, which includes multiple functional groups and a cyclohexene ring.

Properties

Molecular Formula

C22H29N3O4

Molecular Weight

399.5 g/mol

IUPAC Name

benzyl N-[(1S,5R,6R)-6-acetamido-3-cyano-5-pentan-3-yloxycyclohex-3-en-1-yl]carbamate

InChI

InChI=1S/C22H29N3O4/c1-4-18(5-2)29-20-12-17(13-23)11-19(21(20)24-15(3)26)25-22(27)28-14-16-9-7-6-8-10-16/h6-10,12,18-21H,4-5,11,14H2,1-3H3,(H,24,26)(H,25,27)/t19-,20+,21+/m0/s1

InChI Key

CNPPOKVMNCSKAH-PWRODBHTSA-N

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NC(=O)OCC2=CC=CC=C2)C#N

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)NC(=O)OCC2=CC=CC=C2)C#N

Origin of Product

United States

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